molecular formula C9H8N6 B2662977 (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene CAS No. 57404-47-4

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene

Cat. No.: B2662977
CAS No.: 57404-47-4
M. Wt: 200.205
InChI Key: ZCPUHPXLBBTVAI-BDAKNGLRSA-N
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Description

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene is a chiral organic compound characterized by the presence of two azido groups attached to an indene framework The compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the spatial arrangement of its substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene typically involves the azidation of suitable precursors. One common method is the reaction of (1S,2R)-1,2-dibromo-2,3-dihydro-1H-indene with sodium azide in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azido groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The azido groups can participate in substitution reactions to form a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can react with the azido groups under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the indene framework.

    Reduction: Amino derivatives.

    Substitution: Functionalized indene derivatives with various substituents.

Scientific Research Applications

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reactivity is exploited in various applications, including the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-Diazido-2,3-dihydro-1H-indene: The enantiomer of the compound with opposite stereochemistry.

    1,2-Diazido-1H-indene: Lacks the dihydro component and has different reactivity.

    1,2-Diazido-2,3-dihydro-1H-naphthalene: Similar structure but with a naphthalene framework.

Uniqueness

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene is unique due to its specific stereochemistry and the presence of two azido groups. This combination of features makes it particularly useful in stereoselective synthesis and applications requiring precise spatial arrangement of functional groups.

Properties

IUPAC Name

(1S,2R)-1,2-diazido-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-14-12-8-5-6-3-1-2-4-7(6)9(8)13-15-11/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUHPXLBBTVAI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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